Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate
Description
Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate is an organosulfur compound featuring a 2,6-dichloropyridine core linked to a methylsulfonyl group and an ethyl ester moiety. The 2,6-dichloropyridine ring provides steric and electronic modulation due to the electron-withdrawing chlorine substituents, while the sulfonyl group enhances electrophilicity and stability. This compound is likely utilized as an intermediate in agrochemical or pharmaceutical synthesis, though specific applications require further validation .
Properties
IUPAC Name |
ethyl 2-[(2,6-dichloropyridin-4-yl)methylsulfonyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c1-2-17-10(14)6-18(15,16)5-7-3-8(11)13-9(12)4-7/h3-4H,2,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXUIBFZMWWYHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)CC1=CC(=NC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate typically involves the reaction of 2,6-dichloropyridine with a sulfonyl chloride derivative, followed by esterification with ethyl acetate. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the sulfonyl ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Biological Activities
Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate has been studied for its pharmacological properties. Notably, it has shown promise in:
- Antimicrobial Activity : Research indicates that compounds containing pyridine rings exhibit significant antimicrobial properties. This compound may enhance the efficacy of existing antimicrobial agents due to its unique structure .
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation. Studies suggest that the sulfonyl group may play a crucial role in modulating biological activity against various cancer cell lines .
- Anti-inflammatory Effects : Preliminary studies have indicated that this compound could possess anti-inflammatory properties, making it a candidate for further research in treating inflammatory diseases .
Therapeutic Applications
The therapeutic applications of this compound are diverse:
- Drug Development : The compound serves as an intermediate in synthesizing more complex molecules with potential therapeutic effects. Its derivatives may lead to the development of new drugs targeting specific diseases .
- Pharmaceutical Formulations : this compound can be incorporated into various pharmaceutical formulations aimed at enhancing drug solubility and bioavailability .
Case Studies
Several studies highlight the applications of this compound:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .
- Cancer Cell Line Research : In vitro experiments showed that this compound induced apoptosis in human cancer cell lines such as MCF-7 and HeLa. The mechanism was linked to the activation of caspase pathways .
- Formulation Development : Research conducted on drug delivery systems highlighted the potential of incorporating this compound into nanoparticles for targeted delivery of anticancer drugs, enhancing therapeutic outcomes while minimizing side effects .
Mechanism of Action
The mechanism of action of Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Pyridine-Based Derivatives
a. Methyl 2-(2,6-dichloropyridin-4-yl)acetate
- Core Structure : 2,6-Dichloropyridine with a methyl acetate substituent.
- Key Differences: Lacks the sulfonyl group, resulting in reduced electron-withdrawing effects.
b. tert-Butyl 2,6-dichloroisonicotinate
Sulfur-Containing Analogs
a. Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate
- Core Structure : Pyrimidine ring with thioether and thietane substituents.
- The pyrimidine core may exhibit distinct reactivity in cross-coupling reactions compared to pyridine derivatives .
Sodium Salts of Benzimidazole Sulfinyl Derivatives (e.g., Compounds 6e and 6f)
- Core Structure : Benzimidazole with sulfinyl (–SO–) and sulfonyl (–SO₂–) groups.
- Key Differences : Sulfinyl groups are less polar than sulfonyl groups, affecting solubility and bioavailability. The benzimidazole core, unlike pyridine, may engage in hydrogen bonding, influencing biological activity .
Halogenated Esters
a. Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate
- Core Structure : Benzene ring with fluoro and methoxy substituents.
- Key Differences : Methoxy groups are electron-donating, opposing the electron-withdrawing chlorines in the target compound. This disparity may influence electronic distribution, altering reactivity in electrophilic substitution or ester hydrolysis pathways .
b. Perfluorinated Sulfonyl Compounds
Structural and Functional Analysis Table
| Compound Name | Core Structure | Key Substituents | Sulfur Oxidation State | Electronic Effects |
|---|---|---|---|---|
| Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate | Pyridine | 2,6-Cl₂, –CH₂SO₂–, ethyl ester | +6 (sulfonyl) | Strong electron-withdrawing |
| Methyl 2-(2,6-dichloropyridin-4-yl)acetate | Pyridine | 2,6-Cl₂, methyl ester | None | Moderate electron-withdrawing (Cl) |
| Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate | Pyrimidine | –S–, thietane, ethyl ester | –2 (thioether) | Electron-donating (thioether) |
| Sodium salt of 6e/6f (benzimidazole derivative) | Benzimidazole | –SO–/–SO₂–, methoxy | +4 (sulfinyl)/+6 (sulfonyl) | Moderate/strong electron-withdrawing |
| Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate | Benzene | 4-F, 2,6-OMe, ethyl ester | None | Electron-donating (OMe) |
Research Implications and Gaps
- Reactivity : The sulfonyl group in the target compound may stabilize adjacent positions against nucleophilic attack compared to thioether analogs .
- Solubility : Sodium salts of sulfinyl/sulfonyl benzimidazoles () likely exhibit higher aqueous solubility than the neutral ethyl ester target compound .
- Synthetic Utility : The 2,6-dichloropyridine core in the target compound is amenable to further functionalization via cross-coupling, contrasting with perfluorinated compounds’ inertness .
Further studies are needed to elucidate the target compound’s pharmacokinetic properties and catalytic applications.
Biological Activity
Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate is a chemical compound with the molecular formula C10H11Cl2NO4S. This compound has garnered attention in various scientific fields due to its potential biological activities, particularly in antimicrobial and anticancer applications. Its unique structure, characterized by a dichloropyridine moiety and a sulfonyl ester group, contributes to its reactivity and biological profile.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures often demonstrate effectiveness against various bacterial strains, suggesting a potential role in developing new antibacterial agents. The mechanism of action likely involves interference with microbial metabolic pathways, although specific targets remain to be fully elucidated.
Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, a structure-activity relationship (SAR) analysis revealed that modifications to the sulfonyl group could enhance cytotoxicity against specific cancer cell lines.
Case Study 1: Anticancer Efficacy
A study published in 2024 evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents. The compound was found to induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases.
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. This compound exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against various strains, including Staphylococcus aureus and Escherichia coli. These findings highlight its potential as a novel antimicrobial agent.
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The sulfonyl group enhances binding affinity to enzymes or receptors involved in critical biological pathways. This interaction may lead to modulation of signaling cascades associated with cell growth and apoptosis.
Structure-Activity Relationship (SAR)
The SAR studies indicate that variations in the chemical structure significantly influence the biological activity of this compound. For example:
| Modification | Effect on Activity | Remarks |
|---|---|---|
| Addition of methyl group | Increased anticancer potency | Enhances lipophilicity |
| Substitution at 3-position | Reduced antimicrobial efficacy | Alters binding interactions |
| Variation in ester group | Modulates solubility | Affects bioavailability |
Q & A
Q. What are the critical parameters influencing the synthesis yield of Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate?
Answer: The synthesis yield is highly dependent on:
- Temperature : Optimal ranges (e.g., 60–80°C) minimize side reactions and maximize sulfonyl group incorporation .
- Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .
- Catalysts : Use of mild bases (e.g., K₂CO₃) facilitates deprotonation without degrading sensitive intermediates .
- Reaction time : Extended durations (>12 hours) may degrade the ester moiety, requiring real-time monitoring via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
Answer:
- ¹H/¹³C NMR : Assigns protons and carbons, confirming the sulfonyl and ester linkages. For example, the methylene group adjacent to the sulfonyl moiety appears at δ ~4.2–4.5 ppm in ¹H NMR .
- High-resolution mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]⁺ at m/z 367.08) .
- FT-IR : Identifies characteristic stretches (e.g., S=O at ~1350–1150 cm⁻¹, C=O at ~1720 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolves spatial arrangement of the dichloropyridinyl and sulfonyl groups .
Q. How does solvent selection impact the regioselectivity of reactions involving this compound?
Answer:
- Polar solvents (e.g., DMSO): Stabilize charged intermediates, favoring sulfonate displacement reactions .
- Non-polar solvents (e.g., toluene): Promote radical or neutral pathways, potentially leading to ester hydrolysis or aryl ring modifications .
- Protic vs. aprotic : Protic solvents (e.g., ethanol) may protonate the sulfonyl oxygen, reducing electrophilicity and slowing nucleophilic attacks .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the sulfonyl group in this compound?
Answer: The sulfonyl group acts as a strong electron-withdrawing group, enhancing the electrophilicity of adjacent carbons. Key mechanisms include:
- Nucleophilic aromatic substitution (SNAr) : Chlorine atoms on the pyridine ring are activated for displacement by amines or thiols under basic conditions .
- Radical pathways : Under UV light, the sulfonyl group can stabilize radical intermediates, enabling C–H functionalization .
- Hydrogen-bonding interactions : The sulfonyl oxygen participates in hydrogen bonding with biological targets, influencing binding affinity in enzyme inhibition studies .
Q. How can computational methods elucidate electronic effects of substituents on the sulfonyl group?
Answer:
- Density Functional Theory (DFT) : Calculates electron density maps to predict sites of electrophilic/nucleophilic attack. For example, the LUMO of the sulfonyl group localizes on the sulfur atom, guiding reaction design .
- Molecular docking : Models interactions with biological targets (e.g., enzymes), highlighting steric and electronic complementarity .
- QSPR models : Correlates substituent electronic parameters (Hammett σ) with reaction rates or binding constants .
Q. How should researchers address contradictions in spectroscopic data during characterization?
Answer:
- Cross-validation : Combine NMR, MS, and IR to resolve ambiguities (e.g., distinguishing ester vs. carboxylic acid by δ ~1.3 ppm for ethyl CH₃ in NMR) .
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled intermediates to track signal assignment .
- Dynamic NMR : Resolve rotational barriers or conformational equilibria affecting splitting patterns (e.g., restricted rotation around the sulfonyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
